N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a 3-chloro-4-fluorophenyl group and a prop-2-ynyl group, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the substitution of the piperidine ring with a 3-chloro-4-fluorophenyl group using nucleophilic aromatic substitution reactions.
Attachment of the Prop-2-ynyl Group: The final step involves the alkylation of the piperidine ring with a prop-2-ynyl group using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic feasibility of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may act as an inhibitor of tyrosine kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar halogenated phenyl groups but different core structures.
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a pyrazolo[4,3-b]pyridine core, used as a positive allosteric modulator of metabotropic glutamate receptors.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its prop-2-ynyl group, in particular, provides unique opportunities for further chemical modifications and applications .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c1-2-7-19-8-5-11(6-9-19)15(20)18-12-3-4-14(17)13(16)10-12/h1,3-4,10-11H,5-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLXVJLUWKKDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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